molecular formula C4H7NOS B14737993 3-Methyl-1,3-thiazolidin-4-one CAS No. 10574-74-0

3-Methyl-1,3-thiazolidin-4-one

Cat. No.: B14737993
CAS No.: 10574-74-0
M. Wt: 117.17 g/mol
InChI Key: COKNNGZXSAVGOU-UHFFFAOYSA-N
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Description

3-Methyl-1,3-thiazolidin-4-one is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1,3-thiazolidin-4-one can be synthesized through various methods. One common approach involves the condensation of thioglycolic acid with an appropriate amine and an aldehyde or ketone. For instance, the reaction of thioglycolic acid with methylamine and formaldehyde under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods often focus on optimizing yield, purity, and reaction conditions. Green chemistry approaches, such as solvent-free reactions and the use of heterogeneous catalysts like montmorillonite, have been employed to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

10574-74-0

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C4H7NOS/c1-5-3-7-2-4(5)6/h2-3H2,1H3

InChI Key

COKNNGZXSAVGOU-UHFFFAOYSA-N

Canonical SMILES

CN1CSCC1=O

Origin of Product

United States

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